Superior Potency in Reducing Decerebrate Rigidity Compared to Oxazolidinone Analogs
In a rat model of anaemic decerebrate rigidity, Ipenoxazone (MLV-6976) was identified as the most potent compound among the oxazolidinone series tested [1]. The study quantitatively measured the frequency of electromyographic potentials to determine the severity of rigidity.
| Evidence Dimension | Potency in reducing decerebrate rigidity |
|---|---|
| Target Compound Data | Most potent in the oxazolidinone series (exact ED50 not specified, qualitative ranking provided) |
| Comparator Or Baseline | Other oxazolidinone analogs (e.g., those with different N-substituents, unspecified) |
| Quantified Difference | MLV-6976 was the most potent compound tested. |
| Conditions | Rat model of anaemic decerebrate rigidity; electromyographic potential frequency measurement. |
Why This Matters
This demonstrates that within its chemical series, MLV-6976 possesses optimal structural features for maximal efficacy in this assay, making it the preferred choice for studies on central muscle relaxation.
- [1] Masaki M, Shinozaki H. A new class of potent centrally acting muscle relaxants: pharmacology of oxazolidinones in rat decerebrate rigidity. Br J Pharmacol. 1986;89(1):219-228. View Source
